L-Antimony potassium tartrate
CAS No.: 64070-10-6
Cat. No.: VC1764491
Molecular Formula: C8H4K2O12Sb2
Molecular Weight: 613.83 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64070-10-6 |
|---|---|
| Molecular Formula | C8H4K2O12Sb2 |
| Molecular Weight | 613.83 g/mol |
| IUPAC Name | dipotassium;antimony(3+);2,3-dioxidobutanedioate |
| Standard InChI | InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4 |
| Standard InChI Key | GUJUCWZGYWASLH-UHFFFAOYSA-J |
| SMILES | C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |
| Canonical SMILES | C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |
Introduction
Chemical Identity and Structure
Chemical Definition and Formula
L-Antimony potassium tartrate is an organometallic coordination compound with the molecular formula C8H4KO12Sb2-. It has a molecular weight of 574.73 g/mol and is typically obtained as a hydrate, often as a trihydrate . The compound features antimony (in its trivalent form) coordinated with tartrate ligands and potassium counterions. The "L" designation refers to the specific stereoisomer of the tartrate component, indicating its configuration follows the L-convention in stereochemistry .
Nomenclature and Synonyms
This compound is known by numerous alternative names in scientific and medical literature:
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Potassium antimonyl tartrate
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Potassium antimontarterate
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Tartar emetic
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Antimony potassium tartrate hydrate
In chemical nomenclature systems, it is also identified as "Antimonate(2-), bis[μ-[(2R,3R)-2,3-di(hydroxy-κO)butanedioato(4-)-κO1:κO4]]di-, potassium (1:2)" .
Identification Numbers and Registry Data
L-Antimony potassium tartrate is cataloged in various chemical and regulatory databases with the following identifiers:
Physical and Chemical Properties
Physical Characteristics
L-Antimony potassium tartrate appears as an odorless, colorless to white crystalline powder . Its physical properties include:
| Property | Value |
|---|---|
| Melting point | 100 °C |
| Density | 2.6 g/cm³ at 20°C |
| Vapor pressure | 0 Pa at 25°C |
| Water Solubility | 83 g/L at 20°C |
| LogP | -7.28 |
Table 1: Physical properties of L-Antimony potassium tartrate
The negative LogP value (-7.28) indicates the compound is highly hydrophilic, which aligns with its excellent water solubility (83 g/L) .
Historical Medical Applications
Early Medical Uses as an Emetic
L-Antimony potassium tartrate has a long-established history in medicine, most notably as a powerful emetic (inducing vomiting). This property led to its common name "tartar emetic" . During the late 19th and early 20th centuries, the compound was incorporated into patent medicines marketed as remedies for alcohol intoxication . This application was officially deemed ineffective in the United States in 1941 through a legal ruling in "United States v. 11 1/4 Dozen Packages of Articles Labeled in Part Mrs. Moffat's Shoo-Fly Powders for Drunkenness" .
Treatment of Tropical Diseases
The compound found significant application in treating several parasitic tropical diseases:
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Trypanosomiasis: First treatment applications tested in 1906
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Schistosomiasis: British physician John Brian Christopherson discovered its effectiveness in 1918, leading to widespread use of antimonial drugs for this condition
The treatment protocol for schistosomiasis required intravenous administration of antimony potassium tartrate at doses approaching lethal limits (36 mg/kg total dose in humans) to achieve efficacy .
Decline in Medical Usage
Despite its effectiveness against certain tropical diseases, L-antimony potassium tartrate presented significant challenges in clinical use. The compound gradually fell out of favor due to:
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Severe side effects, including Adams-Stokes syndrome, from intravenous administration
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Development of superior antimony(V) compounds like sodium stibogluconate and meglumine antimoniate
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Introduction of praziquantel in the 1970s, which offered a safer treatment alternative for schistosomiasis
Epidemiological studies also raised concerns about a potential association between antimony potassium tartrate treatment and bladder cancer, though these findings remained unconfirmed .
Recent Research Findings
Antimicrobial Resistance Mechanisms
Recent research has explored the mechanisms of resistance to antimony-based compounds in parasites, particularly Leishmania species:
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Studies have established in vitro populations of various Leishmania species (L. Viannia guyanensis, L.V. braziliensis, L. Leishmania amazonensis, and L.L. infantum chagasi) resistant to potassium antimony tartrate (SbIII)
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Resistance indices in these populations varied considerably, indicating different adaptation mechanisms across species
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A protein belonging to the leucine-rich repeats (LRRs) superfamily has been implicated in antimony resistance in Leishmania infantum amastigotes
Cellular Mechanisms of Action
Research has elucidated some of the cellular mechanisms by which antimony compounds exert their antiparasitic effects:
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Antimonial treatment increases intracellular Ca²⁺ through non-selective cation channels in both host cells and parasites
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This calcium influx appears to be responsible for apoptosis (programmed cell death) of intracellular Leishmania donovani amastigotes
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Cross-resistance between antimony potassium tartrate, cisplatin, and arsenite has been observed in human tumor cells, suggesting shared resistance mechanisms
Environmental Toxicology
Environmental research has also examined the impact of antimony compounds:
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Trivalent forms of antimony, including antimony potassium tartrate, are known to be more toxic than other antimony species in aquatic environments
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Studies have investigated the effects of antimony potassium tartrate on aquatic organisms as models for environmental toxicity assessment
Analytical Applications
Chiral Recognition Capacity
Beyond its medicinal applications, L-antimony potassium tartrate has been investigated for analytical chemistry applications:
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Research has explored its chiral recognition capacity toward neutral side-chain amino acids
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ESI-MS (Electrospray Ionization Mass Spectrometry) studies have evaluated how different solvent systems affect the compound's enantioselective molecular recognition properties
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The compound has demonstrated ability to function as a resolving agent for chiral separation
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